N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide
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Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide is not fully understood. However, studies have shown that this compound exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, this compound has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. It has also been shown to modulate the activity of various enzymes and receptors in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide in lab experiments is its potent biological activity. This compound exhibits potent cytotoxicity against cancer cells and neuroprotective effects in the brain. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide. One area of research is the development of more potent analogs of this compound with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of this compound in more detail, which could lead to the development of new therapeutic targets for cancer and neurodegenerative diseases. Finally, the potential use of this compound in combination with other anticancer or neuroprotective agents should also be explored.
Synthesis Methods
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide involves the reaction between 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine and 3-phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields the desired compound in moderate to good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide has been studied extensively for its potential applications in various scientific fields. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest in cancer cells.
Another area of research where this compound has shown potential is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-18-9-12-15-16-13(19-12)14-11(17)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,16,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURMJJSKDLDMQC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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